Arformoterol

Catalog No.
S519292
CAS No.
1254575-18-2
M.F
C23H28N2O8
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arformoterol

CAS Number

1254575-18-2

Product Name

Arformoterol

IUPAC Name

(Z)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Molecular Formula

C23H28N2O8

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,19+;/m1./s1

InChI Key

ZDUPYZMAPCZGJO-QVVSPZKGSA-N

SMILES

O=CNC1=CC([C@@H](O)CN[C@H](C)CC2=CC=C(OC)C=C2)=CC=C1O.O=C(O)/C=C\C(O)=O

solubility

Soluble in DMSO

Synonyms

Arformoterol Maleate

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Arformoterol is 460.18 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Arformoterol is a long-acting beta-2 adrenergic agonist specifically designed for the treatment of chronic obstructive pulmonary disease (COPD). It is the active (R,R)-enantiomer of formoterol, which means it has a higher potency and selectivity for beta-2 adrenergic receptors compared to its racemic counterpart. The chemical name of arformoterol tartrate is formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1 salt) with a molecular weight of 494.5 g/mol . It is marketed under the brand name Brovana and is administered via inhalation to provide relief from bronchoconstriction associated with COPD .

, particularly in the presence of reactive agents. One notable reaction involves the formation of an imine impurity when arformoterol interacts with formaldehyde, especially in aqueous formulations. This reaction can lead to the degradation of the drug and the formation of secondary products that may affect its stability and efficacy . The primary degradation pathway includes glucuronidation, where arformoterol is conjugated with glucuronic acid, mediated by multiple uridine diphosphoglucuronosyltransferase isozymes .

As a selective beta-2 adrenergic agonist, arformoterol exhibits significant bronchodilatory effects. It activates beta-2 adrenergic receptors located in the smooth muscle of the airways, leading to relaxation and dilation of bronchial passages, thus alleviating symptoms like wheezing and shortness of breath. Its efficacy is attributed to its ability to inhibit mast cell mediator release and reduce eosinophil influx in response to allergens . The drug has been shown to have a prolonged duration of action, with a half-life of approximately 26 hours, allowing for twice-daily dosing .

The synthesis of arformoterol typically involves several chemical steps that include the resolution of formoterol into its active enantiomer. One common method utilizes chiral resolution techniques or asymmetric synthesis approaches. The process may involve starting materials that are chemically modified through reactions such as alkylation and amination to yield the final product . Specific laboratory protocols often include purification steps like chromatography to isolate arformoterol from byproducts and impurities.

Arformoterol is primarily used in clinical settings for the maintenance treatment of bronchoconstriction in patients with COPD. It helps improve lung function and quality of life by reducing symptoms such as coughing and wheezing. The drug is not indicated for acute asthma attacks or as a rescue medication . Additionally, ongoing research explores its potential use in other respiratory conditions due to its bronchodilatory properties.

Arformoterol may interact with various medications, including aminophylline, theophylline, and certain antidepressants. Such interactions can enhance or diminish therapeutic effects or increase the risk of adverse reactions. Notably, there are concerns regarding its use alongside other long-acting beta-2 agonists due to an increased risk of asthma-related deaths associated with this class of drugs . Understanding these interactions is crucial for optimizing treatment regimens and ensuring patient safety.

Arformoterol belongs to a class of medications known as long-acting beta-2 adrenergic agonists (LABAs). Here are some similar compounds:

Compound NameStructure TypePotency Compared to ArformoterolUnique Features
FormoterolRacemic mixtureLess potent than arformoterolContains both (R,R) and (S,S) enantiomers
SalmeterolLong-acting beta agonistSimilar but generally less potentHas a longer duration but different receptor binding profile
IndacaterolUltra-long actingMore potentProvides once-daily dosing
OlodaterolLong-actingComparableDesigned for once-daily administration

Uniqueness: Arformoterol's unique feature lies in its higher potency as the (R,R)-enantiomer compared to other LABAs like formoterol and salmeterol. This enhanced potency allows for effective bronchodilation at lower doses, making it beneficial for patients requiring maintenance therapy for COPD .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

460.18456586 g/mol

Monoisotopic Mass

460.18456586 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Formoterol fumarate;43229-80-7

Wikipedia

Arformoterol
Formoterol
Formoterol fumarate

FDA Medication Guides

Foradil Certihaler
Formoterol Fumarate
POWDER;INHALATION
NOVARTIS
06/02/2010
Perforomist
SOLUTION;INHALATION
MYLAN SPECLT
05/29/2019
Foradil
03/02/2016

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Anaphylactic reactions, urticaria, angioedema, rash, and bronchospasm have been reported rarely with formoterol oral inhalation therapy.
Formoterol oral inhalation powder should not be initiated in patients with substantially worsening or acutely deteriorating asthma, which may be a life-threatening condition. Failure to respond to a previously effective dosage of formoterol may indicated substantially worsening asthma that requires reevaluation. If inadequate control of symptoms persists with supplemental beta2-agonist bronchodilator therapy (i.e., if there is a need to increase the dose or frequency of administration of the short-acting, inhaled bronchodilator), prompt reevaluation of asthma therapy is required, with special consideration given to the possible need for anti-inflammatory treatment (e.g., corticosteroids); however, extra/increased doses of formoterol should not be used in such situations.
Although uncommon at recommended dosages, clinically important changes in systolic and/or diastolic blood pressure, heart rate, and ECG (e.g. flattening of the T wave, prolongation of the QTc interval, ST-segment depression) have been associated with formoterol oral inhalation therapy and may necessitate discontinuance of the drug. Cardiovascular effects generally have resolved within a few hours. Like other sympathomimetic amines, formoterol should be used with caution in patients with cardiovascular disorders, especially coronary insufficiency, cardiac arrhythmias, or hypertension; in patient s withe seizure disorders or thyrotoxicosis; and in those who are unusually responsive to sympathomimetic amines.
For more Drug Warnings (Complete) data for FORMOTEROL (19 total), please visit the HSDB record page.

Biological Half Life

In COPD patients given 15 mcg inhaled arformoterol twice a day for 14 days, the mean terminal half-life of arformoterol was 26 hours.
Mean terminal: 10 hours

Use Classification

Human drugs -> Budesonide/Formoterol Teva Pharma B.V. -> EMA Drug Category
Drugs for obstructive airway diseases -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Preparation: M. Murakami et al, DE 2305092; eidem, US 3994974 (1973, 1976 both to Yamanouchi)
Information available in 2004 indicated that Formoterol was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Denmark, Greece, Ireland
Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Antigua & Barbuda, Argentina, Aruba, Australia, Austria, Bahamas, Barbados, Belgium, Belize, Bermuda, Brazil, Bulgaria, Canada, Cayman Islands, Chile, Colombia, Costa Rica, Czech Republic, Denmark, Dominican Republic, El Salvador, Ethiopia, Finland, France, Germany, Ghana, Greece, Grenada, Guatemala, Guyana, Haiti, Honduras, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Jamaica, Japan, Kenya, Libyan Arab Jamahiriya, Malawi, Malaysia, Malta, Mauritius, Mexico, Mozambique, Netherlands Antilles, Netherlands, New Zealand, Nicaragua, Nigeria, Norway, Panama, Poland, Portugal, Romania, Russian Federation, Saint Lucia, Saint Vincent & The Grenadines, Singapore, South Africa, Spain, Sudan, Suriname, Sweden, Switzerland, Thailand, Trinidad & Tobago, Turkey, Uganda, United Kingdom, United Republic of Tanzania, USA, Zambia, Zimbabwe (1,2) [NOTE: Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina-DI, Spain-DI (2)] /Formoterol fumerate/
Information available in 2004 indicated that Formoterol hemifumerate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Portugal, Singapore, Spain /Formoterol hemifumerate/

Clinical Laboratory Methods

HPLC determination in plasma.

Interactions

Concomitant treatment /with monoamine oxidase inhibitors, including furazolidine and procarbazine/ may prolong the QTc interval and increase the risk of ventricular arrhythmias; may increase chance of hypertensive reactions.
May increase risk of arrhythmias in patients receiving halogenated hydrocarbon anesthesia.
Concomitant treatment /with tricyclic antidepressants, disopyramide, phenothiazines, procainamide or quinidine/may prolong the QTc interval and increase the risk of ventricular arrhythmias.
/Alcohol, levodopa, levothyroxine, oxytocin/ may impair cardiac tolerance towards beta2-sympathomimetics.
For more Interactions (Complete) data for FORMOTEROL (6 total), please visit the HSDB record page.

Dates

Last modified: 07-15-2023
1: Patel A, Keir SD, Brown MB, Hider R, Jones SA, Page CP. Using Salt Counterions to Modify β(2)-Agonist Behavior in Vivo. Mol Pharm. 2016 Oct 3;13(10):3439-3448. Epub 2016 Aug 29. PubMed PMID: 27568865.
2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 May;32(4):247-88. doi: 10.1358/mf.2010.32.4.1507200. PubMed PMID: 20508873.
3: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):463-93. PubMed PMID: 19907722.
4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.
5: Bayes M, Rabasseda X, Prous JR. Gateways to Clinical Trials. Methods Find Exp Clin Pharmacol. 2002 Apr;24(3):159-84. Review. PubMed PMID: 12087878.

Explore Compound Types